molecular formula C10H7Cl2N3 B11766051 4-(4,6-Dichloropyrimidin-2-yl)aniline CAS No. 83217-40-7

4-(4,6-Dichloropyrimidin-2-yl)aniline

Cat. No.: B11766051
CAS No.: 83217-40-7
M. Wt: 240.09 g/mol
InChI Key: ZRPGJAFGRMSTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,6-Dichloropyrimidin-2-yl)aniline is an organic compound with the molecular formula C10H7Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an aniline group at position 2. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)aniline typically involves the reaction of 4,6-dichloropyrimidine with aniline. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine using phosphorus oxychloride and dimethylformamide. The resulting 4,6-dichloropyrimidine is then reacted with aniline under basic conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloropyrimidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(4,6-Dichloropyrimidin-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)aniline involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with biomolecules, thereby modulating their function. The exact pathways and targets can vary depending on the specific application and the nature of the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,6-Dichloropyrimidin-2-yl)aniline is unique due to the presence of both the dichloropyrimidine and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

CAS No.

83217-40-7

Molecular Formula

C10H7Cl2N3

Molecular Weight

240.09 g/mol

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)aniline

InChI

InChI=1S/C10H7Cl2N3/c11-8-5-9(12)15-10(14-8)6-1-3-7(13)4-2-6/h1-5H,13H2

InChI Key

ZRPGJAFGRMSTPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=N2)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.